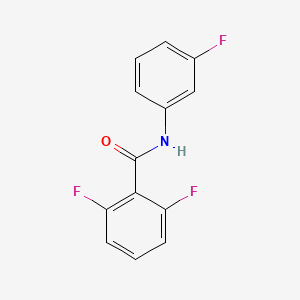
Decan-2-yl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decan-2-yl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with the molecular formula C43H88NO7P and a molecular weight of 762.14 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
Decan-2-yl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Decan-2-yl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Decan-2-yl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The bis(octyloxy)phosphoryl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((7-(decan-2-yloxy)-7-oxoheptyl)(2-hydroxyethyl)amino)octanoate: Similar in structure but differs in the length of the carbon chain and functional groups.
2-Decanol: Shares the decan-2-yl group but lacks the complex phosphoryl and amino groups.
Uniqueness
Decan-2-yl 8-((7-((bis(octyloxy)phosphoryl)oxy)heptyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research .
Properties
Molecular Formula |
C43H88NO7P |
|---|---|
Molecular Weight |
762.1 g/mol |
IUPAC Name |
decan-2-yl 8-[7-dioctoxyphosphoryloxyheptyl(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C43H88NO7P/c1-5-8-11-14-19-26-33-42(4)51-43(46)34-27-20-17-21-28-35-44(37-38-45)36-29-22-18-25-32-41-50-52(47,48-39-30-23-15-12-9-6-2)49-40-31-24-16-13-10-7-3/h42,45H,5-41H2,1-4H3 |
InChI Key |
XZTAMFDOAQMWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OC(=O)CCCCCCCN(CCCCCCCOP(=O)(OCCCCCCCC)OCCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![{2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane](/img/structure/B13350371.png)



![5-[1-(methylsulfonyl)piperidin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13350397.png)
